molecular formula C14H14N4O3 B2551176 N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide CAS No. 1421444-37-2

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2551176
CAS No.: 1421444-37-2
M. Wt: 286.291
InChI Key: DXLRMLQUBAXYOM-UHFFFAOYSA-N
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Description

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

Preparation Methods

The synthesis of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position of a pyrimidine derivative by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of mild and metal-free conditions, such as toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of methanesulfonyl derivatives, while reduction can yield the corresponding amine derivatives .

Properties

IUPAC Name

N-[2-[(2-methoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-14-16-7-11(8-17-14)18-12(19)9-15-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLRMLQUBAXYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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